2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid
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Overview
Description
The compound is a derivative of propanoic acid, with a trifluoromethyl group and a methyl group attached to the second carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-coupling or Pd-catalyzed coupling .Chemical Reactions Analysis
Again, specific reactions involving this compound are not detailed, but similar compounds often participate in reactions like Suzuki-coupling or direct arylation .Scientific Research Applications
Chemical Synthesis and Characterization
One study detailed the synthesis of new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including various propanoic acid derivatives, and evaluated their anti-inflammatory activities. This demonstrates the ongoing research in synthesizing novel compounds with potential biological activities and the methods used for their characterization and application testing (Ren et al., 2021).
Analytical Methodologies
Another study described the development of a reverse-phase HPLC method for separating stereo isomers of a propanoic acid derivative, highlighting the importance of analytical techniques in the characterization and purity assessment of such compounds. This kind of research underlines the crucial role of analytical methods in the development and application of chemical compounds in scientific research (Davadra et al., 2011).
Application in Catalysis
The synthesis and application of compounds with trifluoromethyl groups, including those resembling the structure of 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid, in catalysis have been reported. For example, the use of trifluoromethylated phenylboronic acid as a catalyst in dehydrative condensation reactions showcases the utility of such compounds in facilitating chemical transformations, which could be relevant to the applications of the compound (Wang et al., 2018).
Enantiomeric Purification Techniques
Research into the purification of enantiomers through methods such as the self-disproportionation of enantiomers (SDE) via sublimation for compounds modified with a trifluoromethyl group indicates the compound's potential in stereochemistry and the development of enantioselective processes. This aspect could be particularly interesting for compounds like this compound, where stereochemistry may impact its properties and applications (Ueki et al., 2010).
Environmental Applications
Studies on the determination of semi-volatile organic compounds in industrial wastewater using GC/MS, including propanoic acid derivatives, underscore the environmental relevance of these compounds. Such research highlights the importance of understanding and monitoring the presence and impact of chemical compounds in environmental contexts (Yudon, 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds participate in suzuki-miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been used to synthesize derivatives with potential antagonistic effects on corticotropin-releasing hormone .
Action Environment
It’s known that the success of suzuki-miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-5-3-4-6-8(7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWWAVAPWECQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696393 |
Source
|
Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-86-2 |
Source
|
Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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